Malolactomycin D

Description

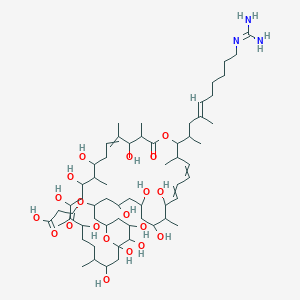

Malolactomycin D is a guanidine-containing polyhydroxyl macrolide antibiotic derived from Streptomyces species. Its complex structure includes a 35-membered macrolactone ring with multiple hydroxyl, methyl, and guanidine functional groups, as described by its chemical formula and aliases . The compound is part of the malolactomycin family, which includes analogs like Malolactomycin C, A, and others.

Properties

CAS No. |

189759-06-6 |

|---|---|

Molecular Formula |

C61H107N3O20 |

Molecular Weight |

1202.5 g/mol |

IUPAC Name |

3-[[17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C61H107N3O20/c1-33(16-12-10-11-15-23-64-60(62)63)24-37(5)57-36(4)17-13-14-18-46(67)38(6)49(70)27-43(66)25-42(65)26-44(82-55(77)31-54(75)76)28-45-29-52(73)58(79)61(81,84-45)32-53(74)34(2)19-21-47(68)39(7)50(71)30-51(72)40(8)48(69)22-20-35(3)56(78)41(9)59(80)83-57/h13-14,16-18,20,34,36-53,56-58,65-74,78-79,81H,10-12,15,19,21-32H2,1-9H3,(H,75,76)(H4,62,63,64)/b17-13?,18-14?,33-16+,35-20? |

InChI Key |

PQURQOOZPVJPIM-RSKOTYHHSA-N |

SMILES |

CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCN=C(N)N)C)C)O)C)O)C)O)O)C)O |

Isomeric SMILES |

CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)C/C(=C/CCCCCN=C(N)N)/C)C)O)C)O)C)O)O)C)O |

Canonical SMILES |

CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCN=C(N)N)C)C)O)C)O)C)O)O)C)O |

Synonyms |

Malolactomycin D |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Malolactomycin C

- Structure : Shares a macrolactone core with Malolactomycin D but differs in substituents (e.g., hydroxylation patterns and side-chain modifications) .

- Bioactivity : Demonstrates antifungal effects against plant pathogens (Botrytis cinerea, Cladosporium fulvum) with a MIC of 25 µg/mL .

- Molecular Properties : Molecular weight 1216.6 g/mol, CAS 189759-03-3 .

Niphimycins C–E

- Structure : Similar macrolactone framework but with distinct glycosylation patterns.

- Bioactivity : Broad-spectrum antifungal activity, inhibiting fungal H⁺,K⁺-ATPase and mitochondrial function .

TMC-34 and Scopafungin

Comparative Data Table

Research Findings and Mechanistic Insights

Antifungal Mechanisms

- Oxidative Phosphorylation Inhibition : Malolactomycin D and its analogs (e.g., Scopafungin) disrupt mitochondrial energy production, leading to fungal cell death .

- Structural Determinants of Activity : The guanidine moiety in Malolactomycin D enhances membrane permeability, while hydroxyl groups mediate target binding .

Limitations and Gaps

- Data Scarcity : Detailed pharmacokinetic or toxicity profiles for Malolactomycin D are absent in available literature.

- Structural Complexity : Challenges in synthesis and purification limit large-scale studies .

Q & A

What are the standard in vitro assays used to evaluate the antimicrobial activity of Malolactomycin D, and how should researchers control for compound stability in these assays?

Level: Basic

Methodological Answer:

To assess antimicrobial activity, researchers typically use:

- Minimum Inhibitory Concentration (MIC) assays against target bacterial strains .

- Time-kill curve experiments to determine bactericidal vs. bacteriostatic effects .

Key controls:

- Include positive controls (e.g., known antibiotics) and solvent controls to rule out vehicle interference.

- Perform stability tests (e.g., HPLC or mass spectrometry) pre- and post-assay to confirm compound integrity under experimental conditions .

- Replicate experiments across ≥3 independent trials to ensure statistical validity .

Data Presentation:

Results should be tabulated with MIC values, confidence intervals, and comparative analysis against controls (Table 1 example):

| Bacterial Strain | MIC (μg/mL) | Positive Control (μg/mL) | Solvent Control Result |

|---|---|---|---|

| S. aureus ATCC | 2.5 | 1.0 (Vancomycin) | No inhibition |

How can researchers resolve discrepancies in reported IC₅₀ values of Malolactomycin D across different studies?

Level: Advanced

Methodological Answer:

Contradictions in potency data often arise from:

- Methodological variability (e.g., assay temperature, bacterial growth phase).

- Compound purity (e.g., impurities affecting bioactivity).

Strategies:

- Standardize protocols using CLSI or EUCAST guidelines for antimicrobial assays .

- Cross-validate results with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .

- Perform meta-analysis of published data to identify confounding variables (e.g., pH, serum protein binding) .

Statistical Approach:

Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

What structural characterization techniques are essential for confirming the identity of Malolactomycin D isolated from natural sources?

Level: Basic

Methodological Answer:

- High-resolution mass spectrometry (HR-MS) to confirm molecular formula .

- NMR spectroscopy (¹H, ¹³C, 2D COSY/HSQC) for stereochemical assignment .

- X-ray crystallography (if crystalline) to resolve absolute configuration .

Validation:

Compare spectral data with published reference standards. Disclose purity thresholds (e.g., ≥95% by HPLC) in supplementary materials .

What experimental strategies are recommended to elucidate the target-binding kinetics of Malolactomycin D in bacterial cells?

Level: Advanced

Methodological Answer:

- Surface Plasmon Resonance (SPR): Quantify real-time binding to purified bacterial targets (e.g., RNA polymerase) .

- Genetic knockout models: Compare susceptibility of wild-type vs. target-deficient strains .

- Fluorescence polarization assays: Measure displacement of labeled probes from target proteins .

Data Analysis:

Fit kinetic data to Langmuir binding models and report association/dissociation rates (kₐ, kₑ) with error margins .

How should researchers design time-kill curve experiments to assess the bactericidal activity of Malolactomycin D while accounting for potential antibiotic persistence?

Level: Advanced

Methodological Answer:

- Experimental Design:

- Use log-phase cultures at standardized inoculum density (e.g., 1×10⁶ CFU/mL) .

- Include sub-inhibitory concentrations to detect paradoxical effects.

- Persistence Controls:

- Pre-treat cultures with protonophores (e.g., CCCP) to disrupt persister cell formation .

- Extend observation periods to ≥24 hours.

Data Interpretation:

Plot CFU/mL vs. time with nonlinear regression analysis. Report biphasic killing patterns if observed .

What are the optimal parameters for Malolactomycin D solubility testing in pharmacological assays?

Level: Basic

Methodological Answer:

- Solvent Systems: Test in PBS, DMSO (≤0.1%), or serum-containing media .

- Quantification: Use UV-Vis spectrophotometry or nephelometry for turbidity measurements .

- Temperature Control: Conduct tests at 37°C to mimic physiological conditions .

Reporting Standards:

Include solubility limits (mg/mL) and method details in supplementary tables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.